2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
Description
The compound 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is a substituted diamine featuring a pentanediamine backbone with modifications at the N2 and N4 positions. Key structural attributes include:
- A cyclohexyl group at the N4 position.
- A 2-methylpropyl (isobutyl) group at the N2 position.
- A methyl substituent at the C2 position of the pentane chain.
The bulky cyclohexyl and isobutyl groups likely enhance steric hindrance and lipophilicity, which could influence reactivity and solubility .
Properties
CAS No. |
67990-16-3 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
4-N-cyclohexyl-2-methyl-2-N-(2-methylpropyl)pentane-2,4-diamine |
InChI |
InChI=1S/C16H34N2/c1-13(2)12-17-16(4,5)11-14(3)18-15-9-7-6-8-10-15/h13-15,17-18H,6-12H2,1-5H3 |
InChI Key |
ZYRAUVPYOBILQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)(C)CC(C)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Primary amines (PA): These include primary aliphatic polyamines with one primary amino group and at least one secondary amino group. Examples relevant to this compound include N-cyclohexyl-1,2-ethanediamine or similar cyclohexyl-substituted amines.
- Aldehydes (ALD): Typically dialdehydes or substituted aldehydes such as 2,2-dimethyl-3-alkylamino-propanals are used to introduce the branched alkyl groups at the 2-position.
Imine Formation (Condensation)
The primary amine reacts with the aldehyde to form an imine intermediate (Schiff base). This condensation can be carried out in batch or continuous processes. The water generated during this step may remain in the reaction mixture during subsequent hydrogenation or can be removed by distillation if desired.
Hydrogenation of Imine Intermediate
Hydrogenation reduces the imine to the corresponding secondary amine, completing the formation of the diamine structure. This step can be performed under the following conditions:
- Hydrogen source: Molecular hydrogen is preferred, but transfer hydrogenation using formic acid (Leuckart-Wallach reaction), cyclohexene, organosilanes, or hydrides such as lithium aluminum hydride can also be used.
- Catalysts: Both homogeneous and heterogeneous catalysts are applicable. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Adams catalyst, and Raney nickel. Pd/C and Pt/C are especially preferred for their activity and selectivity.
- Reaction conditions: Elevated pressure (5 to 250 bar) and temperature (20 to 160 °C) optimize hydrogenation efficiency. Conditions are carefully controlled to fully hydrogenate the imino groups without degrading other functional groups.
Purification and Isolation
The imine intermediate can be isolated and purified before hydrogenation to enhance product purity. After hydrogenation, the diamine product is typically purified by standard techniques such as distillation or crystallization.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Condensation | Primary amine + aldehyde, solvent optional | Imine intermediate (Schiff base) |
| 2 | Hydrogenation | H2, Pd/C or Pt/C catalyst, 5-250 bar, 20-160 °C | 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- |
| 3 | Purification | Distillation, crystallization | Pure diamine compound |
Data Tables and Physical Properties
Research Findings and Industrial Relevance
- The described synthetic route is robust and can be adapted for continuous manufacturing, which is advantageous for industrial scale-up.
- The use of heterogeneous catalysts like Pd/C allows for efficient hydrogenation with high selectivity and ease of catalyst recovery.
- The presence of bulky substituents such as cyclohexyl and isobutyl groups provides steric hindrance, influencing the reactivity and curing properties of the diamine in polymer formulations.
- Adducts formed from this diamine and polyisocyanates demonstrate improved curing rates and stability in polyurethane and polyurea coatings, making this compound valuable in advanced materials applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve catalysts such as palladium on carbon or Raney nickel.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Comparison :
- Unlike the diamine target compound, this is an amide, rendering it less basic and more polar.
2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Functional Group: Cyclopentanone (ketone). Key Substituents:
- 4-methyl-3-cyclohexenylpropyl group.
Comparison :
- The ketone functionality introduces polarity and hydrogen-bonding capacity, contrasting with the diamine’s basicity.
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide
Functional Group : Benzimidazole (heterocyclic amine).
Key Substituents :
- 2-phenylethyl group.
- Propyl chain.
Comparison :
- The benzimidazole core provides aromaticity and conjugated π-systems, enabling applications in optoelectronics or medicinal chemistry. Unlike the aliphatic diamine, this compound’s rigidity and planar structure limit conformational flexibility .
Structural and Functional Group Analysis
Table 1: Comparative Overview
Key Observations :
Basicity: The target diamine is expected to exhibit higher basicity (pKₐ ~9–11) compared to amides (pKₐ ~0–5) and ketones (non-basic) due to its free amine groups.
Lipophilicity : Cyclohexyl and isobutyl substituents in the target compound likely increase logP values, suggesting better lipid solubility than the benzimidazole derivative .
Steric Effects : The branched isobutyl group may hinder nucleophilic attack at the N2 position, whereas the cyclohexyl group could stabilize transition states via hydrophobic interactions.
Q & A
Q. What are the common synthetic routes for preparing 2,4-pentanediamine derivatives with cyclohexyl and isobutyl substituents, and what reaction conditions are critical for high yield?
Methodological Answer: Synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitution or condensation. For example, isocyanide-based multicomponent reactions (MCRs) can introduce cyclohexyl and isobutyl groups under controlled conditions . Key steps include:
- Intermediate Formation: Reacting cyclohexylamine with 2-methylpropyl halides to generate branched intermediates.
- Temperature Control: Maintaining 80–90°C to ensure reactivity while minimizing side reactions.
- Inert Atmosphere: Using nitrogen or argon to prevent oxidation of sensitive intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from by-products .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of N4-cyclohexyl-N2-(2-methylpropyl)-2,4-pentanediamine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-2,4-pentanediamine under varying experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict stability during synthesis. For example, evaluate steric strain between cyclohexyl and isobutyl groups .
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Transition State Analysis: Identify energy barriers for nucleophilic attacks, guiding catalyst selection (e.g., Lewis acids like AlCl₃) .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) encountered during characterization?
Methodological Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference in NMR .
- 2D NMR Techniques: Employ COSY and HSQC to resolve overlapping signals from diastereomeric by-products .
- Cross-Validation: Compare experimental IR stretching frequencies (e.g., N-H at ~3300 cm⁻¹) with DFT-predicted vibrational modes .
Q. How does steric hindrance from the cyclohexyl and isobutyl groups influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Steric Maps: Generate spatial occupancy plots (e.g., using VSEPR theory) to visualize steric bulk around the amine groups, which may reduce reaction rates .
- Catalyst Optimization: Use bulky ligands (e.g., tert-butylphosphine) to mitigate steric effects in Pd-catalyzed cross-couplings .
- Solvent Screening: Test low-viscosity solvents (e.g., THF) to enhance diffusion-limited reactions .
Q. What are the best practices for designing kinetic studies to evaluate the degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Controlled Oxidation: Use H₂O₂ or O₂ in DMSO at 50°C, monitoring via UV-Vis (λ = 280 nm) for quinone formation .
- Rate Constant Determination: Apply pseudo-first-order kinetics with excess oxidant and plot ln([compound]) vs. time .
- Product Isolation: Employ LC-MS to identify degradation by-products (e.g., imine or amide derivatives) .
Q. How can researchers integrate this compound into supramolecular systems (e.g., host-guest complexes) for material science applications?
Methodological Answer:
- Host Design: Functionalize cyclodextrins or calixarenes with complementary binding sites (e.g., carboxylic acids) to exploit hydrogen bonding with the diamine .
- Thermodynamic Profiling: Measure binding constants (Kₐ) via isothermal titration calorimetry (ITC) in aqueous buffers .
- X-ray Crystallography: Resolve crystal structures to confirm guest orientation within the host cavity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
